molecular formula C22H14Cl2F2N2O3 B12449481 3-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

3-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

Cat. No.: B12449481
M. Wt: 463.3 g/mol
InChI Key: IUUWHKHPMACVPF-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple halogen atoms and a benzoxazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common approach includes the formation of the benzoxazole ring followed by the introduction of the ethoxybenzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the compound’s structure.

    Substitution: The replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

3-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the benzoxazole ring can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its molecular interactions can provide insights into its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,5-difluorobenzoic acid: Shares the difluorophenyl group but lacks the benzoxazole and ethoxybenzamide moieties.

    Phenoxy acetamide derivatives: Similar in structure but differ in the specific functional groups attached to the aromatic ring.

Uniqueness

The uniqueness of 3-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide lies in its combination of halogen atoms and the benzoxazole ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H14Cl2F2N2O3

Molecular Weight

463.3 g/mol

IUPAC Name

3-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C22H14Cl2F2N2O3/c1-2-30-19-5-3-11(7-15(19)24)21(29)27-12-4-6-20-18(8-12)28-22(31-20)13-9-16(25)17(26)10-14(13)23/h3-10H,2H2,1H3,(H,27,29)

InChI Key

IUUWHKHPMACVPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F)Cl

Origin of Product

United States

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